![molecular formula C8H12O3 B3005514 (1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 38347-83-0](/img/structure/B3005514.png)
(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
“(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular weight of 255.31 . It is also known as rac-(1R,2R,4R,5R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . The corresponding ester is prepared by heating to 50°C a mixture of formic/acetic anhydride with d-bornyl alcohol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8-,9-,10-/m1/s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 213.27 . The predicted boiling point is 310.3±35.0 °C, and the predicted density is 1.181±0.06 g/cm3 .Scientific Research Applications
- Researchers have explored the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives using an epimerization–lactamization cascade reaction . This process involves functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates. DBH derivatives exhibit interesting biological and pharmacological properties.
- Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes leads to the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . These compounds can serve as building blocks for diverse bridged aza-bicyclic structures. Researchers have explored their potential as scaffolds for drug development or as novel ligands in coordination chemistry.
Cascade Reactions for Synthesis of Diazabicycloheptanes
Bridged Bicyclic Structures
Safety And Hazards
properties
IUPAC Name |
(1R,2R,4R,5R)-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7,9H,1-3H2,(H,10,11)/t4-,5-,6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOSWQMJDMLNEF-DBRKOABJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid |
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